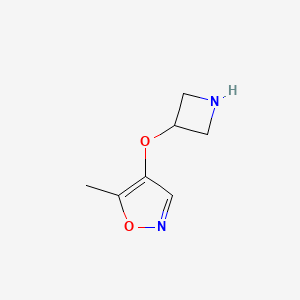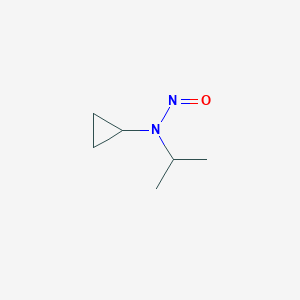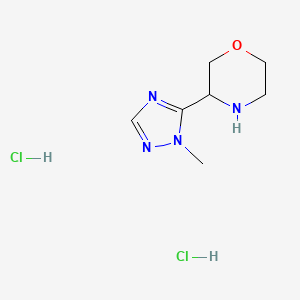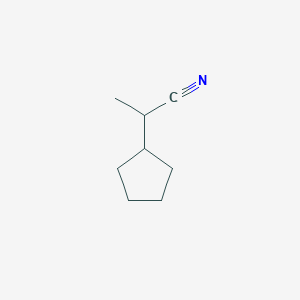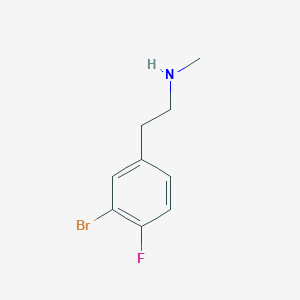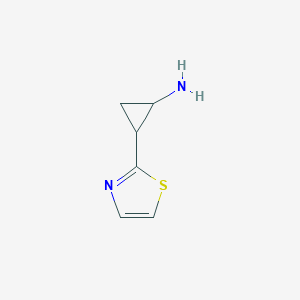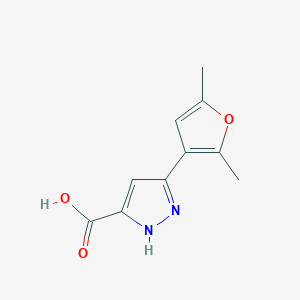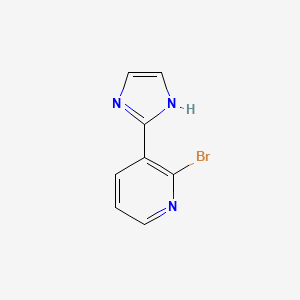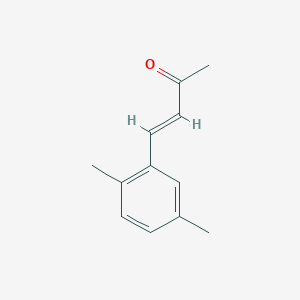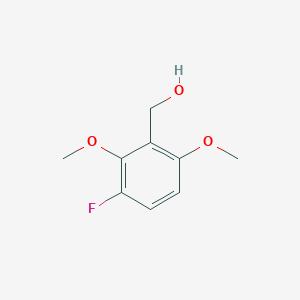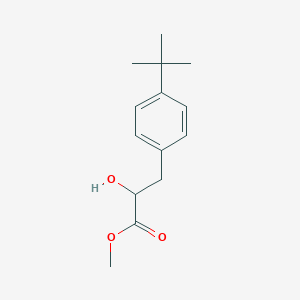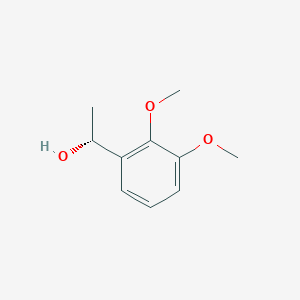![molecular formula C12H13ClN2S B13611913 4-Chloro-2-isopropyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13611913.png)
4-Chloro-2-isopropyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-isopropyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a chloro substituent, an isopropyl group, and a fused cyclopenta-thieno-pyrimidine ring system. It is primarily used in the synthesis of novel thienopyrimidine derivatives, which have shown potential antibacterial activity .
Métodos De Preparación
The synthesis of 4-Chloro-2-isopropyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine involves several steps. One common method includes the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, and alkylating agents. This reaction typically requires a catalyst such as sodium ethoxide or sodium methoxide and is carried out under controlled conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
4-Chloro-2-isopropyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Chloro-2-isopropyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine has several scientific research applications:
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-isopropyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine and its derivatives involves interaction with bacterial enzymes and proteins, leading to inhibition of bacterial growth. The molecular targets and pathways involved include the inhibition of key enzymes required for bacterial cell wall synthesis and DNA replication .
Comparación Con Compuestos Similares
Similar compounds to 4-Chloro-2-isopropyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine include:
- 4-Chloro-2-ethyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine
- 4-Chloro-2-methyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine These compounds share a similar core structure but differ in the substituents attached to the thienopyrimidine ring. The uniqueness of this compound lies in its specific substituents, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H13ClN2S |
|---|---|
Peso molecular |
252.76 g/mol |
Nombre IUPAC |
12-chloro-10-propan-2-yl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene |
InChI |
InChI=1S/C12H13ClN2S/c1-6(2)11-14-10(13)9-7-4-3-5-8(7)16-12(9)15-11/h6H,3-5H2,1-2H3 |
Clave InChI |
NSTDMBUBJUSKMM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC2=C(C3=C(S2)CCC3)C(=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


